molecular formula C5H6ClN3O2 B1600636 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole CAS No. 6905-07-3

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

Cat. No. B1600636
CAS RN: 6905-07-3
M. Wt: 175.57 g/mol
InChI Key: PDISGXFXQFGQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” is not available .


Chemical Reactions Analysis

The chemical reactions involving “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not available .

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole: is a valuable intermediate in organic synthesis. Its chloromethyl group is highly reactive, making it suitable for various chemical transformations. It can be used to synthesize heterocyclic compounds, which are prevalent in many pharmaceuticals . The nitro group in this compound can also undergo reduction reactions to form corresponding amino derivatives, which are pivotal in creating a wide range of bioactive molecules.

Pharmaceutical Research

In the pharmaceutical industry, this compound’s derivatives are explored for their potential therapeutic properties. For instance, modifications of the imidazole ring can lead to compounds with antifungal, antibacterial, or antiparasitic activities . The nitro group can be a precursor to pharmacophores, which are part of the drug design for targeting specific biological pathways.

Material Science

The chloromethyl and nitro groups present in 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole offer points of functionalization for material scientists. This compound can be used to modify surfaces or create novel polymers with specific properties, such as increased thermal stability or unique electronic attributes .

Catalysis

Catalysts derived from imidazole compounds are significant in accelerating chemical reactions. The chloromethyl group can be used to anchor the imidazole onto solid supports, creating heterogeneous catalysts that are easier to recover and reuse .

Environmental Applications

Imidazole derivatives can be utilized in environmental applications, such as the removal of heavy metals from wastewater. The nitrogen atoms in the imidazole ring can act as chelating agents, binding to metal ions and facilitating their extraction .

Analytical Chemistry

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole: can be used to synthesize fluorescent or chromogenic probes for analytical purposes. These probes can be designed to detect specific ions or molecules, making them useful tools in both research and diagnostic fields .

Safety and Handling

While not a direct application, understanding the safety and handling of this compound is crucial in research settings. It must be handled with care, using appropriate safety equipment and protocols to prevent exposure and environmental contamination .

Regulatory Status

Knowing the regulatory status of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is essential for compliance in research and development. Researchers must be aware of any restrictions or guidelines for its use to ensure ethical and legal adherence in their work .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, the specific future directions for “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not available .

properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDISGXFXQFGQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515767
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

CAS RN

6905-07-3
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Reactant of Route 2
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Reactant of Route 3
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Reactant of Route 4
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.